N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride
Description
N-[(2S)-4-[3-(2-Aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide hydrochloride (CAS 1196052-98-8) is a stereochemically complex molecule with three defined stereocenters . Its molecular formula is C27H30ClN3O3, and it has a molecular weight of 481.0 g/mol . It is associated with lysine-specific histone demethylase 1A (KDM1A/LSD1), an enzyme implicated in epigenetic regulation and cancer progression . The hydrochloride salt form ensures enhanced stability and solubility for pharmacological applications .
Properties
Molecular Formula |
C27H30ClN3O3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C27H29N3O3.ClH/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19;/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31);1H/t23?,24?,25-;/m0./s1 |
InChI Key |
PIDNCMVGQXYHNF-OXHQXHLQSA-N |
Isomeric SMILES |
C1C(C1N)C2=CC(=CC=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride typically involves multiple steps:
Formation of the Aminocyclopropyl Intermediate: The initial step involves the synthesis of the 2-aminocyclopropyl group. This can be achieved through the cyclopropanation of an appropriate precursor, followed by amination.
Coupling with Phenoxy Group: The aminocyclopropyl intermediate is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Formation of the Benzylamino Group: The next step involves the introduction of the benzylamino group. This is typically done through reductive amination, where a benzylamine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Coupling with Benzamide: Finally, the benzylamino intermediate is coupled with a benzamide derivative through an amide bond formation reaction, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group can yield N-oxides, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of its various functional groups on biological systems. This includes investigating its interactions with proteins, enzymes, and other biomolecules.
Medicine
Medically, the compound has potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with LSD1 Inhibitory Activity
highlights four compounds (19i, 19j, 19k, 19l) synthesized as LSD1 inhibitors, sharing critical structural motifs with the target compound:
Key Observations :
- Shared Motifs: All compounds retain the 2-aminocyclopropylphenoxy group critical for LSD1 binding .
- Structural Variations : Analogues 19i–19l feature acrylamide or pyrrolidine moieties instead of the benzamide group, which may alter binding kinetics or steric interactions with LSD1 .
- Synthetic Efficiency : The target compound achieves 98% purity via custom synthesis , whereas analogues 19i–19l exhibit moderate yields (47–55%), suggesting challenges in optimizing their synthetic routes .
Pharmacopeial Compounds with Divergent Targets
lists pharmacopeial compounds (m, n, o) with structural complexity but divergent targets:
Key Observations :
- These compounds lack the 2-aminocyclopropylphenoxy group but share phenoxyacetamide and hydroxyhexanamide motifs. Their larger size (MW ~660.8) may reduce bioavailability compared to the target compound (MW 481.0) .
- The focus on stereochemical diversity (e.g., R/S configurations) underscores the importance of chirality in pharmacological activity, a feature also critical in the target compound’s design .
Additional Analogues with Varied Backbones
and describe compounds with alternative scaffolds:
- 85187-16-2 : Contains a trimethylcyclopentyl group and benzyl alcohol, diverging significantly from the target’s benzamide core .
- N-[trans-4-(3-amino-3-oxopropyl)-4-phenylcyclohexyl]-... (): Features a cyclohexyl-trifluorohydroxypropanoyl motif, suggesting applications beyond epigenetic regulation .
Key Observations :
- These analogues highlight the versatility of amide-based structures in drug design but lack the specific LSD1-targeting groups present in the target compound and its closer analogues .
Biological Activity
N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H29N3O3
- Molecular Weight : 445.54 g/mol
- CAS Number : 53258076
The presence of the aminocyclopropyl group and the benzamide moiety is crucial for its biological activity, particularly in modulating various signaling pathways.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) and topoisomerase I (Topo I), which are critical in cancer cell proliferation and survival.
- Cell Cycle Regulation : It induces cell cycle arrest at the G1/G0 phase, which is vital for preventing tumor growth.
- Apoptotic Pathways : The compound activates pro-apoptotic signals, leading to increased apoptosis in cancer cells through mitochondrial pathways.
Pharmacokinetics
The hydrochloride salt form enhances the solubility and bioavailability of the compound:
- Solubility : The solubility of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide hydrochloride is significantly higher than its base form, facilitating better absorption.
- Half-life : In vivo studies indicate an elimination half-life (T1/2) improvement, which supports prolonged therapeutic effects.
Anticancer Efficacy
In vitro studies have demonstrated substantial anticancer activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| HT29 | 2.95 | Strong inhibition of cell proliferation |
| RKO | 7.99 | Moderate inhibition |
| HCT116 | 10.94 | Weaker inhibition compared to HT29 |
In xenograft mouse models, the tumor inhibition rate reached 53.7%, showcasing superior efficacy compared to other derivatives lacking the hydrochloride form .
Safety Profile
The safety profile of N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide hydrochloride has been assessed through histological examinations post-treatment. Results indicated no significant toxic effects on vital organs, reinforcing its potential as a safe therapeutic agent .
Case Studies
Several studies highlight the biological activity and therapeutic potential of this compound:
- Study on Colon Cancer :
- Pharmacokinetic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
